N-(2-chlorophenyl)-2-(cyclopentyloxy)isonicotinamide
Description
N-(2-chlorophenyl)-2-(cyclopentyloxy)isonicotinamide is a synthetic isonicotinamide derivative characterized by a 2-chlorophenyl group attached to the amide nitrogen and a cyclopentyloxy substituent at the 2-position of the pyridine ring. The compound’s design leverages the isonicotinamide scaffold—a core structure known for its pharmacological relevance—modified with halogenated aryl and cyclic ether groups to optimize physicochemical and biological properties .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-cyclopentyloxypyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-14-7-3-4-8-15(14)20-17(21)12-9-10-19-16(11-12)22-13-5-1-2-6-13/h3-4,7-11,13H,1-2,5-6H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTUUHRBVOBOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(cyclopentyloxy)isonicotinamide typically involves the reaction of 2-chlorobenzoyl chloride with cyclopentanol in the presence of a base to form the intermediate 2-(cyclopentyloxy)-2-chlorobenzoyl chloride. This intermediate is then reacted with isonicotinamide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(cyclopentyloxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
N-(2-chlorophenyl)-2-(cyclopentyloxy)isonicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(cyclopentyloxy)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound is distinguished from similar isonicotinamide derivatives by its unique substitution pattern:
- 2-Chlorophenyl Group : Positioned at the amide nitrogen, this group introduces steric and electronic effects. In contrast, analogs such as (S)-N-(1-(2-(3-chlorophenyl)hydrazineyl)-1-oxopropan-2-yl)isonicotinamide (, Compound 3) feature a 3-chlorophenyl substituent. The ortho-chlorine in the target compound may enhance metabolic stability compared to meta-substituted analogs due to reduced susceptibility to oxidative metabolism .
- By comparison, analogs like (S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide (, Compound 1) utilize hydrazineyl linkages, which are more polar and may reduce bioavailability .
Physicochemical Properties
Key differences in physical properties can be inferred from substituent effects:
| Compound Name | Substituents | Functional Groups | Expected Lipophilicity (LogP)* | Melting Point (Observed in Analogs) |
|---|---|---|---|---|
| Target Compound | 2-chlorophenyl, cyclopentyloxy | Amide, Ether | High (~3.5) | Not reported |
| (S)-N-(1-(2-(3-Chlorophenyl)hydrazineyl)... | 3-chlorophenyl, hydrazine | Amide, Hydrazine | Moderate (~2.0) | White solid (mp not specified) |
| (S)-N-(1-Oxo-1-(2-(4-(CF₃)phenyl)... | 4-CF₃-phenyl, hydrazine | Amide, Hydrazine | Moderate (~2.8) | Pale yellow solid (mp not specified) |
*LogP estimates based on substituent contributions.
- Lipophilicity : The cyclopentyloxy group in the target compound likely increases LogP compared to hydrazine-containing analogs, favoring passive diffusion across biological membranes.
- Melting Points: Hydrazine-based analogs () are reported as solids, suggesting crystalline stability.
Spectroscopic and Analytical Characterization
Compounds in were characterized using IR, NMR, and mass spectrometry . For example:
- IR Spectroscopy : Hydrazineyl analogs show N–H stretches near 3300 cm⁻¹, absent in the target compound due to its ether group.
- NMR : The 2-chlorophenyl group in the target compound would deshield adjacent protons, causing distinct chemical shifts compared to 3-chlorophenyl analogs (e.g., δ ~7.5 ppm for aromatic protons in target vs. δ ~7.3 ppm in 3-chloro analogs) .
Biological Activity
N-(2-chlorophenyl)-2-(cyclopentyloxy)isonicotinamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, including case studies and data tables.
Overview of the Compound
This compound is characterized by its unique chemical structure, which includes a chlorophenyl group and a cyclopentyloxy moiety attached to an isonicotinamide backbone. This structural arrangement is believed to contribute significantly to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound may bind to various enzymes or receptors, thereby modulating their activity. For example, it has been suggested that it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown effectiveness against a range of bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.
Anticancer Activity
There is ongoing investigation into the anticancer properties of this compound. Studies have demonstrated that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Studies and Research Findings
-
Antimicrobial Study : A study conducted on the efficacy of this compound against various bacterial strains revealed significant inhibitory effects. The compound showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against tested pathogens.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 30 Pseudomonas aeruginosa 50 -
Anticancer Evaluation : In vitro studies on human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability.
Cell Line IC50 (µM) MCF-7 (breast cancer) 15 HeLa (cervical cancer) 10 A549 (lung cancer) 12
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
